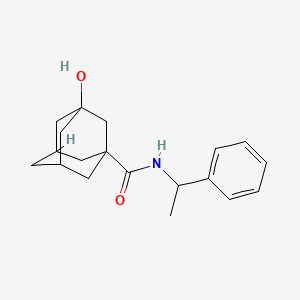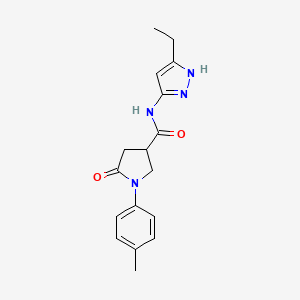
N-(5-ethyl-1H-pyrazol-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1H-pyrazol-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EPPC is a pyrazolone derivative that has been synthesized through several methods and has shown promising results in scientific research.
作用机制
The exact mechanism of action of EPPC is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. EPPC has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
EPPC has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory mediators, such as prostaglandin E2 and nitric oxide. EPPC has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, EPPC has been reported to reduce oxidative stress-induced damage in neurons.
实验室实验的优点和局限性
EPPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. EPPC has also been reported to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, EPPC has some limitations, including its poor solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the study of EPPC. One potential direction is the investigation of its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the study of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of EPPC and its potential applications in scientific research.
合成方法
EPPC has been synthesized through various methods, including the reaction of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 5-ethyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a coupling reagent. Another method involves the reaction of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 5-ethyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a catalyst. These methods have been reported to yield EPPC in good to excellent yields.
科学研究应用
EPPC has been extensively studied for its potential applications in scientific research. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. EPPC has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage. Additionally, EPPC has been reported to have antitumor properties, making it a potential candidate for the treatment of various types of cancer.
属性
IUPAC Name |
N-(5-ethyl-1H-pyrazol-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-13-9-15(20-19-13)18-17(23)12-8-16(22)21(10-12)14-6-4-11(2)5-7-14/h4-7,9,12H,3,8,10H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQMCPSKSZAWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1H-pyrazol-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)
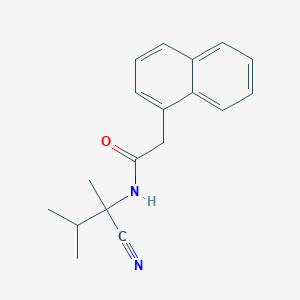
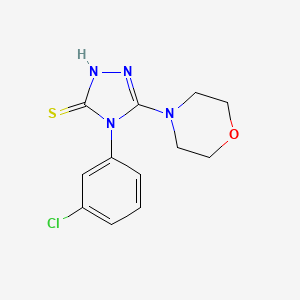
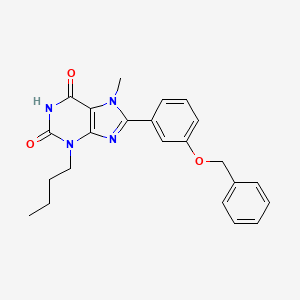
![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)
